Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14–15× Potency Enhancement via Conformational Restriction
In a controlled enzyme inhibition study, cyclopropanecarbonyl derivatives demonstrated a 14-fold and 15-fold enhancement in inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively, compared to their structurally analogous isopropylcarbonyl derivatives [1]. X-ray co-crystal structure analysis revealed that the cyclopropyl group adopts a fixed bisected conformation stabilized by active-site metal chelation and hydrogen bonding, whereas the isopropylcarbonyl analog cannot access this specific conformation due to steric and torsional constraints [1].
| Evidence Dimension | Enzyme inhibition potency (fold enhancement of cyclopropanecarbonyl vs. isopropylcarbonyl) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivatives: baseline potency (14–15× more potent than isopropylcarbonyl analogs) [1] |
| Comparator Or Baseline | Isopropylcarbonyl derivatives: 1× (reference baseline) [1] |
| Quantified Difference | 14-fold (HPPD inhibition); 15-fold (DHODH inhibition) [1] |
| Conditions | In vitro enzyme inhibition assays; co-crystal structures of enzyme-inhibitor complexes resolved by X-ray crystallography [1] |
Why This Matters
This class-level SAR evidence demonstrates that the cyclopropanecarbonyl group is not a generic acyl substituent; its conformational restriction property can produce order-of-magnitude potency differences, making the cyclopropylcarbonyl derivative the preferred choice for programs targeting enzyme active sites where metal chelation or hydrogen bonding constrains ligand conformation.
- [1] Kuo PY, Shie TL, Chen YS, Lai JT, Yang DY. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg Med Chem Lett. 2006; 16(23):6024-6027. PMID: 16979340. View Source
